molecular formula C17H8F6N4S B287354 6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B287354
Molekulargewicht: 414.3 g/mol
InChI-Schlüssel: YJOXSFFRTJOLBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. This compound belongs to the class of triazolo-thiadiazole derivatives and has shown promising results in various scientific research studies.

Wirkmechanismus

The mechanism of action of 6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of specific enzymes and proteins that are involved in the progression of various diseases. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied. This compound has been shown to have a significant impact on various cellular processes, including cell proliferation, apoptosis, and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its unique properties, high potency, and selectivity. However, the limitations of this compound include its low solubility and stability, which can make it difficult to work with in certain experimental conditions.

Zukünftige Richtungen

There are numerous future directions for the study of 6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the most promising areas of research involves the development of novel derivatives of this compound with improved properties and enhanced efficacy. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential use in the treatment of various diseases.

Synthesemethoden

The synthesis of 6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through various methods. One of the most common methods involves the reaction of 3-(Trifluoromethyl)aniline and 4-(Trifluoromethyl)benzaldehyde in the presence of a catalyst to form the intermediate product, which is then reacted with thiourea to obtain the final product.

Wissenschaftliche Forschungsanwendungen

The unique properties of 6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have led to its use in various scientific research studies. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Eigenschaften

Produktname

6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molekularformel

C17H8F6N4S

Molekulargewicht

414.3 g/mol

IUPAC-Name

6-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H8F6N4S/c18-16(19,20)11-6-4-9(5-7-11)13-24-25-15-27(13)26-14(28-15)10-2-1-3-12(8-10)17(21,22)23/h1-8H

InChI-Schlüssel

YJOXSFFRTJOLBI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

Kanonische SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.